molecular formula C12H13Cl2NO B6275468 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine CAS No. 2763776-25-4

3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No. B6275468
CAS RN: 2763776-25-4
M. Wt: 258.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine (DCM) is a synthetic organic compound that is used in a variety of scientific research applications. It is used as a reference compound in a range of biochemical, physiological, and pharmacological studies. DCM is a relatively non-toxic compound, making it a favorable choice for lab experiments. In

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is not fully understood. However, it is believed that it acts as a weak ligand for certain receptors in the body. It is thought to interact with proteins and enzymes, resulting in changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine are not well understood. However, it is believed that 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine has some effects on the body, including changes in hormone levels, metabolism, and other biochemical processes. Additionally, it is believed to have some effects on the nervous system, including changes in neurotransmitter levels.

Advantages and Limitations for Lab Experiments

3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively non-toxic, making it an ideal choice for lab experiments. Additionally, it is relatively inexpensive and easy to synthesize. On the other hand, 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects.

Future Directions

There are several potential future directions for research on 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine. One possibility is to further investigate its mechanism of action, in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be done to determine its potential therapeutic applications. Additionally, more research could be done to explore the synthesis of 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine and other related compounds. Finally, more research could be done to explore its potential uses in the synthesis of dyes, pigments, and other materials.

Synthesis Methods

3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine can be synthesized in a few different ways. The most common method is a multi-step synthesis involving a series of reactions. This method begins with the reaction of 3,4-dichlorobenzaldehyde and 2-methyl-2-cyclopenten-1-one, which produces a carbinol. This carbinol is then reacted with a base, such as sodium hydroxide, to form an oxime. The oxime is then reacted with hydrochloric acid to form 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine. Other methods of synthesis include the use of a Grignard reagent or a Wittig reaction.

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is used in a variety of scientific research applications. It is a reference compound used in biochemical, physiological, and pharmacological studies. 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine is also used in the synthesis of other compounds, such as antibiotics and other pharmaceuticals. Additionally, it is used in the synthesis of dyes, pigments, and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorophenylacetonitrile", "methylamine", "2,3-epoxy-1-propanol", "sodium hydride", "tetrahydrofuran", "methanol", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate" ], "Reaction": [ "Step 1: Conversion of 3,4-dichlorophenylacetonitrile to 3,4-dichlorophenylacetamide using methylamine in methanol", "Step 2: Reduction of 3,4-dichlorophenylacetamide to 3,4-dichlorophenylethylamine using sodium hydride in tetrahydrofuran", "Step 3: Cyclization of 3,4-dichlorophenylethylamine with 2,3-epoxy-1-propanol to form 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine using hydrochloric acid as a catalyst", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product using ethyl acetate" ] }

CAS RN

2763776-25-4

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.